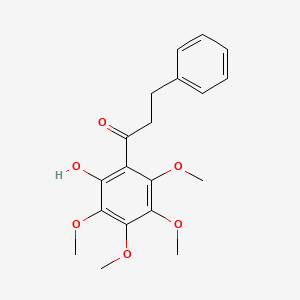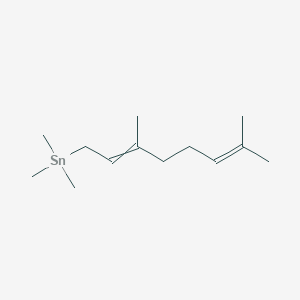
(3,7-Dimethylocta-2,6-dien-1-yl)(trimethyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,7-Dimethylocta-2,6-dien-1-yl)(trimethyl)stannane is an organotin compound characterized by the presence of a stannane group attached to a dimethylocta-dienyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,7-Dimethylocta-2,6-dien-1-yl)(trimethyl)stannane typically involves the reaction of 3,7-dimethylocta-2,6-dien-1-ol with trimethyltin chloride. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the stannane bond. The reaction conditions often include anhydrous solvents like tetrahydrofuran (THF) and inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle organotin compounds, which can be toxic.
Analyse Des Réactions Chimiques
Types of Reactions
(3,7-Dimethylocta-2,6-dien-1-yl)(trimethyl)stannane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the stannane group to other tin-containing species.
Substitution: The trimethylstannane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin derivatives .
Applications De Recherche Scientifique
(3,7-Dimethylocta-2,6-dien-1-yl)(trimethyl)stannane has several scientific research applications:
Organic Synthesis: It can be used as a reagent in the synthesis of complex organic molecules.
Materials Science: The compound’s unique properties make it useful in the development of new materials, including polymers and nanomaterials.
Catalysis: It can serve as a catalyst or catalyst precursor in various chemical reactions.
Biological Studies:
Mécanisme D'action
The mechanism by which (3,7-Dimethylocta-2,6-dien-1-yl)(trimethyl)stannane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The stannane group can form bonds with various biological molecules, potentially inhibiting or modifying their activity. The pathways involved may include disruption of cellular processes or interference with metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-3,7-Dimethylocta-2,6-dien-1-yl palmitate
- 3,7-Dimethylocta-2,6-dien-1-ol
- (E)-3,7-Dimethylocta-2,6-dien-1-yl decanoate
Uniqueness
What sets (3,7-Dimethylocta-2,6-dien-1-yl)(trimethyl)stannane apart from similar compounds is the presence of the trimethylstannane group.
Propriétés
Numéro CAS |
112212-56-3 |
|---|---|
Formule moléculaire |
C13H26Sn |
Poids moléculaire |
301.06 g/mol |
Nom IUPAC |
3,7-dimethylocta-2,6-dienyl(trimethyl)stannane |
InChI |
InChI=1S/C10H17.3CH3.Sn/c1-5-10(4)8-6-7-9(2)3;;;;/h5,7H,1,6,8H2,2-4H3;3*1H3; |
Clé InChI |
GXAHEPWETPNNRT-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(=CC[Sn](C)(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Amino-2-[(4-methylphenyl)methyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14309702.png)
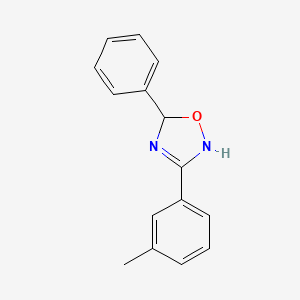
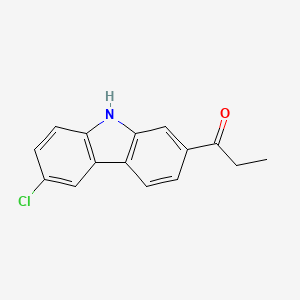

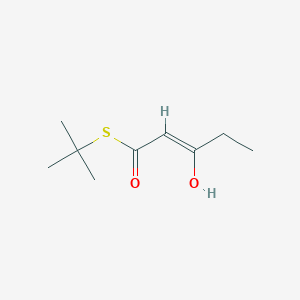
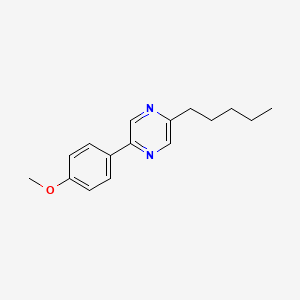
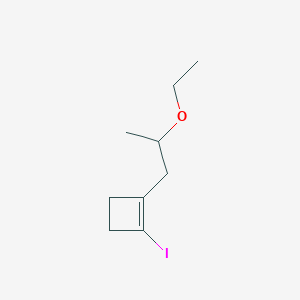
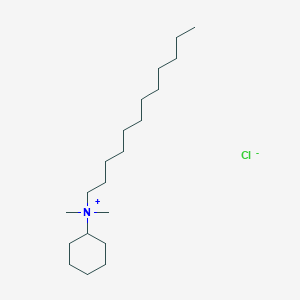
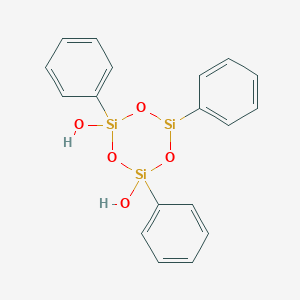

![[(1-Methoxy-4-methylpent-3-en-1-yl)sulfanyl]benzene](/img/structure/B14309752.png)
-lambda~5~-phosphane](/img/structure/B14309753.png)
